REACTION_CXSMILES
|
[N:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:4]=2[NH:3][CH:2]=1.OS(O)(=O)=O.[CH3:18][CH2:19]O>>[N:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([O:12][CH2:18][CH3:19])=[O:11])=[CH:9][C:4]=2[NH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CNC2=C1C=CC(=C2)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.088 mmol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 24 h
|
Duration
|
24 h
|
Type
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ADDITION
|
Details
|
After that the mixture was poured on ice
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Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After that the solvent was removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
N1=CNC2=C1C=CC(=C2)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |